

Synthesis and Characterization of Dimethoxy(dipropyl)stannane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **dimethoxy(dipropyl)stannane**. While specific literature detailing this exact compound is sparse, this document outlines a robust synthesis protocol based on well-established reactions of analogous organotin compounds. Furthermore, it presents the expected characterization data derived from spectroscopic principles and comparison with related structures.

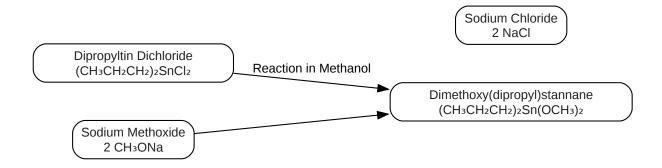
Synthesis of Dimethoxy(dipropyl)stannane

The most viable and commonly employed method for the synthesis of dialkoxydialkylstannanes is the reaction of a dialkyltin dihalide with a corresponding sodium alkoxide. In this case, **dimethoxy(dipropyl)stannane** is synthesized by the reaction of dipropyltin dichloride with sodium methoxide.

Reaction Scheme

The overall reaction is a salt metathesis reaction where the chloride ligands on the tin atom are substituted by methoxide groups.





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Figure 1: Synthesis of Dimethoxy(dipropyl)stannane.

Experimental Protocol

This protocol is based on general procedures for the synthesis of dialkoxydialkylstannanes.

Materials:

- Dipropyltin dichloride ((CH₃CH₂CH₂)₂SnCl₂)
- Sodium methoxide (CH₃ONa)
- Anhydrous methanol (CH₃OH)
- Anhydrous diethyl ether ((C₂H₅)₂O)
- Anhydrous sodium sulfate (Na₂SO₄)
- Schlenk flask and standard glassware
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

• Preparation of Sodium Methoxide Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a stoichiometric amount of sodium methoxide in anhydrous methanol

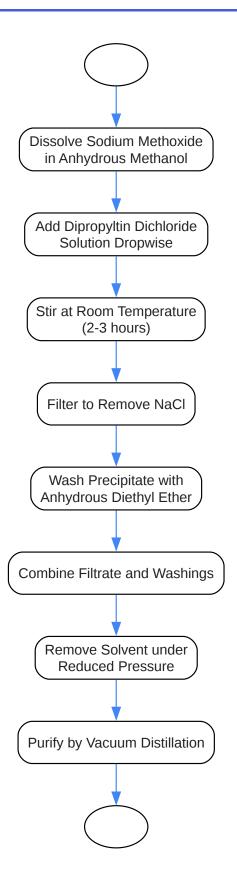


with stirring.

- Reaction: To the stirred sodium methoxide solution, add a solution of dipropyltin dichloride in anhydrous methanol dropwise at room temperature. A white precipitate of sodium chloride will form.
- Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours to ensure complete reaction.
- Work-up:
 - Remove the precipitated sodium chloride by filtration under an inert atmosphere.
 - Wash the precipitate with a small amount of anhydrous diethyl ether.
 - Combine the filtrate and washings.
 - Remove the solvent from the filtrate under reduced pressure to yield the crude product.
- Purification: The crude dimethoxy(dipropyl)stannane can be purified by vacuum distillation.

Experimental Workflow





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Figure 2: Experimental Workflow for Synthesis.



Characterization of Dimethoxy(dipropyl)stannane

The following sections detail the expected analytical data for the characterization of **dimethoxy(dipropyl)stannane**. This data is predictive and based on the analysis of similar organotin compounds.

Physical Properties (Predicted)

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₈ H ₂₀ O ₂ Sn |
| Molecular Weight | 266.94 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Expected to be in the range of 80-100 °C at reduced pressure |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, THF) |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of organometallic compounds.[1]

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
|----------------------------|--------------|-------------|--------------------|----------------------------------|
| ~3.6 | Singlet | 6H | -OCH₃ | - |
| ~1.5 - 1.7 | Multiplet | 4H | Sn-CH2-CH2- CH3 | J(H-H) ≈ 7-8 Hz |
| ~1.0 - 1.2 | Multiplet | 4H | Sn-CH2-CH2- CH3 | J(H-H) ≈ 7-8 Hz |
| ~0.9 | Triplet | 6H | Sn-CH2-CH2- CH3 | J(H-H) ≈ 7-8 Hz |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|--|
| ~50 | -OCH₃ |
| ~28-30 | Sn-CH ₂ -CH ₂ -CH ₃ |
| ~18-20 | Sn-CH ₂ -CH ₂ -CH ₃ |
| ~13-15 | Sn-CH ₂ -CH ₂ -CH ₃ |

¹¹⁹Sn NMR Spectroscopy:

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[2] For a tetracoordinate dialkoxydialkylstannane, the chemical shift is expected to be in the upfield region relative to tetramethyltin (TMSn).

Predicted ¹¹⁹Sn Chemical Shift (δ, ppm): -80 to -120 (relative to TMSn)

Infrared spectroscopy is useful for identifying the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---------------------------------|
| 2950-2850 | Strong | C-H stretching (propyl groups) |
| 1050-1100 | Strong | C-O stretching (methoxy groups) |
| ~550-600 | Medium | Sn-O stretching |
| ~500-550 | Medium | Sn-C stretching |

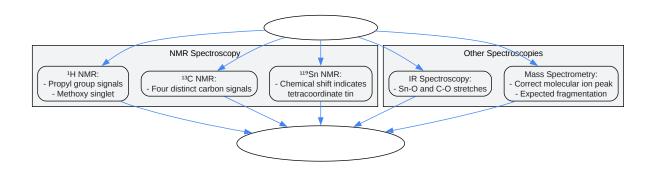
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[3]

- Predicted Molecular Ion (M^+): m/z = 267 (for the most abundant tin isotope, 120 Sn)
- Major Fragmentation Pathways (Predicted):
 - Loss of a methoxy group (-OCH₃) to give [M 31]+
 - Loss of a propyl group (-C₃H₁) to give [M 43]+
 - Cleavage of the Sn-O bond
 - Cleavage of the Sn-C bond

Logical Relationships in Characterization

The interpretation of spectroscopic data relies on the logical correlation between different analytical techniques to confirm the structure of the synthesized compound.





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Figure 3: Logic Diagram for Structural Confirmation.

Safety Considerations

Organotin compounds are toxic and should be handled with appropriate safety precautions.[4] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of **dimethoxy(dipropyl)stannane**. The outlined experimental protocol, based on established methodologies for similar compounds, offers a reliable starting point for its preparation. The predicted spectroscopic data serves as a valuable reference for the structural elucidation of the target molecule. Researchers and scientists in drug development and related fields can utilize this information for the synthesis and subsequent application of this and similar organotin compounds.

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- To cite this document: BenchChem. [Synthesis and Characterization of Dimethoxy(dipropyl)stannane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15481588#synthesis-and-characterization-of-dimethoxy-dipropyl-stannane]

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